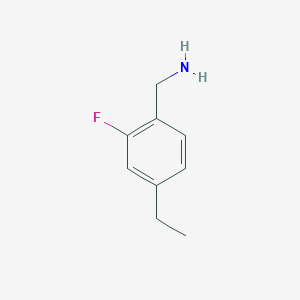

(4-ethyl-2-fluorophenyl)methanamine

Description

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

(4-ethyl-2-fluorophenyl)methanamine |

InChI |

InChI=1S/C9H12FN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2,6,11H2,1H3 |

InChI Key |

RUPHKHAXDPMNRW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CN)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves the hydrogenation of (4-ethyl-2-fluorophenyl)acetonitrile to the target amine using a metal catalyst.

Procedure

Key Data

Advantages : High yield, scalable, minimal byproducts.

Limitations : Requires specialized equipment for high-pressure H₂.

Gabriel Synthesis with Phthalimide Protection

Reaction Overview

This classical method converts benzyl halides to primary amines via phthalimide intermediates.

Procedure

Key Data

Advantages : Avoids over-alkylation, suitable for sensitive substrates.

Limitations : Moderate yield, multi-step process.

Reductive Amination of Aldehydes

Reaction Overview

(4-Ethyl-2-fluorophenyl)aldehyde reacts with ammonium acetate under reducing conditions.

Procedure

Key Data

Advantages : Single-pot reaction, avoids isolation of intermediates.

Limitations : Aldehyde precursors are less accessible.

Halogenation-Amination Sequence

Reaction Overview

Adapted from CN105017026B, this method involves halogenation of toluene derivatives followed by amination.

Procedure

-

Halogenation :

-

4-Ethyl-2-fluorotoluene reacts with N-bromosuccinimide (NBS) under radical initiation.

-

-

Amination :

-

Benzyl bromide reacts with hexamethylenetetramine (methenamine) in acetonitrile, followed by HCl hydrolysis.

-

Key Data

Advantages : Uses commercially available starting materials.

Limitations : Requires careful control of radical conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitrile Reduction | 88–95 | >99 | High | Moderate |

| Gabriel Synthesis | 52–58 | >95 | Moderate | Low |

| Reductive Amination | 68–76 | >98 | High | High |

| Halogenation-Amination | 81–88 | 96–98 | High | Moderate |

Emerging Techniques and Optimizations

Chemical Reactions Analysis

Types of Reactions: (4-ethyl-2-fluorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-ethyl-2-fluorophenyl)methanamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-ethyl-2-fluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorine Position and Electronic Effects

- [4-(Difluoromethoxy)-2-fluorophenyl]methanamine (C₈H₈F₃NO): Key Difference: Incorporates a difluoromethoxy (-OCF₂H) group at C4 instead of ethyl . Impact: The difluoromethoxy group enhances electron-withdrawing effects, reducing aromatic ring electron density compared to the ethyl group. This may alter binding interactions in biological targets. Physicochemical Properties: Higher molecular weight (191.15 g/mol vs. 153.20 g/mol) and lower lipophilicity (logP ~1.8 vs. ~2.5 estimated for the target compound).

- N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (C₁₈H₂₁FNO₂): Key Difference: Ethylamine chain (-CH₂CH₂NH-) and dimethoxybenzyl substituent . Dimethoxy groups enhance solubility but reduce blood-brain barrier penetration.

Halogen Substitution

- 2-(4-Chlorophenyl)ethanamine (C₈H₁₀ClN): Key Difference: Chlorine replaces fluorine at C4, and the amine is part of an ethyl chain . Impact: Chlorine’s larger atomic radius and weaker electronegativity compared to fluorine reduce dipole interactions but increase lipophilicity (logP ~1.9 vs. ~2.5). Synthetic Note: Often synthesized via reduction of nitriles (e.g., using LiAlH₄), a method applicable to the target compound .

Heterocyclic Derivatives

- [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine (C₁₀H₉FN₂O): Key Difference: Oxazole ring replaces the benzene ring, with fluorine at a meta position .

Physicochemical Properties

<sup>*</sup>logP values estimated using fragment-based methods.

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding poses, prioritizing targets like serotonin receptors (5-HT) due to structural analogy to fluorinated phenethylamines .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA) .

- QSAR modeling : Train models on PubChem BioAssay data (e.g., AID 1259352) to predict ADMET properties and off-target risks .

Validation : Cross-check computational predictions with in vitro binding assays (e.g., radioligand displacement) .

What are the key considerations in designing stability studies for this compound under various storage conditions?

Q. Basic

- Temperature : Store at –20°C in amber vials to prevent amine oxidation or photodegradation .

- Solvent compatibility : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Analytical monitoring : Track degradation via HPLC-UV (λ = 254 nm) monthly, with acceptance criteria of ≥90% purity .

How can crystallographic data obtained via SHELX be utilized to elucidate the stereochemical properties of this compound?

Q. Advanced

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets to resolve fluorine and ethyl group positions .

- Refinement : In SHELXL, apply anisotropic displacement parameters and restraint commands (e.g., DFIX) for C-F and C-N bonds to minimize overfitting .

- Validation : Check CIF files with PLATON to flag steric clashes or incorrect torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.